2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile
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Description
2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile (DMAD) is a synthetic organic compound that has been used in various scientific research applications. DMAD is a highly versatile and efficient reagent, and has been used in a variety of reactions, including aldol condensations, Wittig reactions, and Michael additions. DMAD has also been used as a catalyst for various organic transformations, including the preparation of cyclic compounds, heterocyclic compounds, and other compounds. DMAD has been used in a variety of laboratory experiments, including the preparation of pharmaceuticals, the synthesis of fine chemicals, and the synthesis of organic compounds.
Scientific Research Applications
Alzheimer's Disease Diagnosis
2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile and its derivatives, such as [18F]FDDNP, have been utilized in Alzheimer's disease research. For instance, [18F]FDDNP, a hydrophobic radiofluorinated derivative, was used in positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).
Optical and Photophysical Applications
Studies have shown that malononitrile derivatives exhibit strong intramolecular charge transfer absorption bands and can be used in optical materials. For example, two derivatives synthesized showed strong fluorescence emission and were measured for two-photon absorption cross-sections, indicating potential applications in optical devices (Zhao et al., 2007).
properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(2,5-dimethylanilino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-12-5-6-13(2)15(9-12)19-8-7-16(20(3)4)14(10-17)11-18/h5-9,19H,1-4H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZWWVHRZFPZDU-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=CC(=C(C#N)C#N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/C(=C(C#N)C#N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile |
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